molecular formula C8H12ClNO2S B1288252 Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride CAS No. 41940-43-6

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Cat. No.: B1288252
CAS No.: 41940-43-6
M. Wt: 221.71 g/mol
InChI Key: ZBGUERNJHMVQLZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride typically involves the reaction of ethyl 3-methylthiophene-2-carboxylate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is unique due to its amino group, which allows it to participate in a variety of chemical reactions that other similar compounds may not undergo. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

ethyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)4-6(9)12-7;/h4H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUERNJHMVQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598079
Record name Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41940-43-6
Record name Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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